molecular formula C14H21ClN2O2 B1378479 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1423033-22-0

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B1378479
CAS RN: 1423033-22-0
M. Wt: 284.78 g/mol
InChI Key: NLKRSGKFEBNZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known as DMEPE-HCl, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, an inhibitor of enzymes, and a tool to study the mechanism of action of enzymes. DMEPE-HCl has been studied extensively in the fields of biochemistry and physiology, and its potential applications in lab experiments and drug design are gaining interest.

Scientific Research Applications

  • Synthesis and Characterization : A study described the synthesis of novel piperazine derivatives through a multi-component cyclocondensation process, showcasing the compounds' potential for antimicrobial activities. The derivatives exhibited significant antibacterial and antifungal effects, underscoring the chemical's versatility in drug design (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Chemical Properties and Metal Complex Formation : Research on novel phenolic Mannich bases, closely related to the target compound, highlighted the synthesis of metal complexes with potential utility. These complexes were characterized by various analytical techniques, indicating their potential for further exploration in chemistry and materials science (Büyükkıdan & Özer, 2013).

  • Potential Pesticide Application : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound structurally related to the target chemical, were characterized using X-ray powder diffraction, revealing their potential as pesticides. This showcases the broader utility of derivatives in developing new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2011).

  • Antiviral Research : A study on bis(heteroaryl)piperazines, including derivatives of the target compound, demonstrated potent inhibitory effects against HIV-1 reverse transcriptase. This research underscores the potential of such compounds in the development of new antiviral drugs (Romero et al., 1994).

  • Antimicrobial and Anti-Proliferative Activities : The synthesis and evaluation of N-Mannich bases containing a piperazine moiety, similar to the target compound, were explored for their antimicrobial and anti-proliferative effects. Some derivatives showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, highlighting the chemical's potential in therapeutic applications (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-12(2)9-13(8-11)18-10-14(17)16-5-3-15-4-6-16;/h7-9,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRSGKFEBNZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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